molecular formula C27H42N6O11 B14178701 L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine CAS No. 915780-49-3

L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine

Cat. No.: B14178701
CAS No.: 915780-49-3
M. Wt: 626.7 g/mol
InChI Key: VRVQQYBSMWFXHG-VWVZUHNFSA-N
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Description

L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine is a peptide composed of six amino acids: serine, tyrosine, threonine, leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-seryl-L-tyrosyl-L-threonyl-L-leucylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it versatile for research and industrial applications.

Properties

CAS No.

915780-49-3

Molecular Formula

C27H42N6O11

Molecular Weight

626.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C27H42N6O11/c1-13(2)8-18(24(41)29-10-21(38)39)31-27(44)22(14(3)36)33-25(42)19(9-15-4-6-16(37)7-5-15)30-26(43)20(12-35)32-23(40)17(28)11-34/h4-7,13-14,17-20,22,34-37H,8-12,28H2,1-3H3,(H,29,41)(H,30,43)(H,31,44)(H,32,40)(H,33,42)(H,38,39)/t14-,17+,18+,19+,20+,22+/m1/s1

InChI Key

VRVQQYBSMWFXHG-VWVZUHNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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